REACTION_CXSMILES
|
NC1N=C(N)C2C(=CC=C(N)C=2)N=1.NC1N=C(N)C2C(=CC=C(N)C=2Cl)N=1.[NH2:28][C:29]1[N:38]=[C:37]([NH2:39])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][C:35]=2[Cl:40])[N:30]=1.[N+:41]([O-])([OH:43])=[O:42].S(=O)(=O)(O)O>>[NH2:28][C:29]1[N:38]=[C:37]([NH2:39])[C:36]2[C:31](=[CH:32][CH:33]=[C:34]([N+:41]([O-:43])=[O:42])[C:35]=2[Cl:40])[N:30]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC2=CC=CC(=C2C(=N1)N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=CC=C(C(=C2C(=N1)N)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |